依多昔尿嘧啶
描述
依多昔尿苷,也称为5-乙基-2’-脱氧尿苷,是一种抗病毒药物,是胸腺嘧啶(一种核苷)的类似物。它对单纯疱疹病毒1型和2型有疗效。依多昔尿苷于1967年首次被发现具有抗病毒活性,后来由麦尼尔制药公司开发。它于1992年获得加拿大卫生部的批准,但于1998年从市场上撤市 .
科学研究应用
依多昔尿苷因其抗病毒特性,尤其针对单纯疱疹病毒,而被广泛研究。它以局部抗病毒软膏的形式用于治疗疱疹性角膜炎和皮肤单纯疱疹病毒感染 。此外,最近的研究探索了它作为5-氟尿嘧啶(5-FU)调节剂的潜力,通过减少5-FU的分解代谢和延长其血浆和瘤内浓度,提高了5-FU的治疗指数 。依多昔尿苷也显示出在削弱抗生素耐药细菌的保护性表面方面很有前景,使免疫细胞更容易消除它们 .
作用机制
依多昔尿苷通过抑制单纯疱疹病毒的复制来发挥其抗病毒作用。它被病毒胸腺嘧啶激酶磷酸化形成5’-单磷酸衍生物,然后被细胞酶进一步磷酸化形成5’-三磷酸形式。这种三磷酸形式作为病毒DNA聚合酶的竞争性抑制剂,阻止病毒DNA的合成 .
生化分析
Biochemical Properties
Edoxudine interacts with the viral thymidine kinase, an enzyme crucial for the replication of the herpes simplex virus . The action of this enzyme is required to phosphorylate Edoxudine, forming the 5’-monophosphate derivative . This interaction is vital for the antiviral activity of Edoxudine .
Cellular Effects
Edoxudine exerts its effects on cells infected with the herpes simplex virus. At antivirally active doses, Edoxudine is phosphorylated to a much greater extent by virus-infected cells compared to non-infected cells . Once phosphorylated, Edoxudine is more highly incorporated into viral DNA than cellular DNA .
Molecular Mechanism
Edoxudine acts as a potent inhibitor of the replication of herpes simplex virus type 1 and 2 . The activation of Edoxudine requires the action of viral thymidine kinase to phosphorylate this molecule, forming the 5’-monophosphate derivative . This process is crucial for the antiviral activity of Edoxudine .
Temporal Effects in Laboratory Settings
It is known that Edoxudine is a potent and selective inhibitor of herpes simplex virus, suggesting that its effects may be observed shortly after administration .
Dosage Effects in Animal Models
It is known that Edoxudine has been used in preclinical trials on mice .
Metabolic Pathways
Edoxudine undergoes biotransformation marked by a cleavage of the glycoside bond . This metabolic process is crucial for the activation and function of Edoxudine .
Transport and Distribution
It is known that Edoxudine is a small molecule, suggesting that it may be able to diffuse across cell membranes .
Subcellular Localization
Given its role as an antiviral agent, it is likely that Edoxudine localizes to the nucleus where it can incorporate into viral DNA .
准备方法
依多昔尿苷是通过一系列以胸腺嘧啶为起始原料的化学反应合成的。合成路线通常涉及胸腺嘧啶的乙基化反应生成5-乙基-2’-脱氧尿苷。反应条件包括在受控温度和压力下使用乙基化试剂和适当的溶剂 。依多昔尿苷的工业生产方法没有得到广泛的文献记载,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
依多昔尿苷会发生几种类型的化学反应,包括:
氧化: 依多昔尿苷可以被氧化成各种衍生物。
还原: 还原反应可以改变分子上的官能团。
取代: 取代反应可以取代分子中的特定原子或基团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应产生的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
依多昔尿苷类似于其他核苷类似物,如依多昔尿苷和三氟胸苷。这些化合物也通过抑制病毒DNA合成作为抗病毒剂。依多昔尿苷在其特定结构中是独特的,该结构包括在尿嘧啶环的5位有一个乙基。 这种结构差异使其具有独特的抗病毒活性和药代动力学特性 .
类似化合物
- 依多昔尿苷
- 三氟胸苷
- 阿昔洛韦
- 膦甲酸
属性
IUPAC Name |
5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACKNLSZYYIACO-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045890 | |
Record name | Edoxudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml | |
Record name | SID855823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Edoxudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA. | |
Record name | Edoxudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15176-29-1 | |
Record name | Edoxudine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15176-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edoxudine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edoxudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edoxudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Edoxudine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDOXUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。